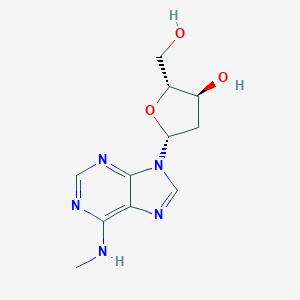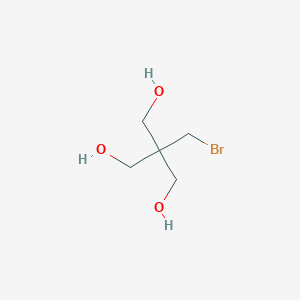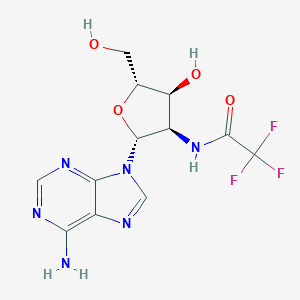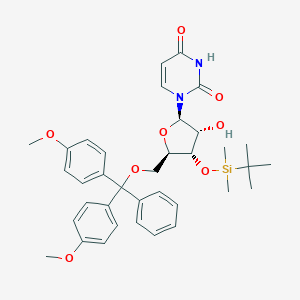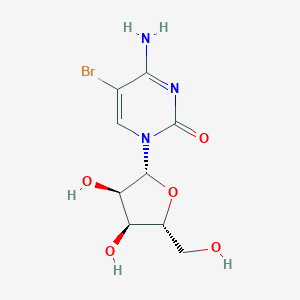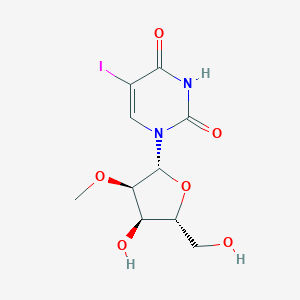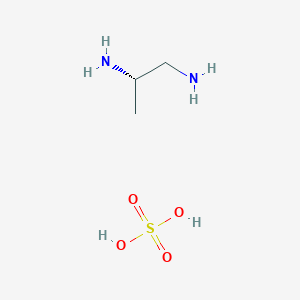
1-Iodo-4-propylbenzene
Overview
Description
1-Iodo-4-propylbenzene is an organic compound with the molecular formula C9H11I . It is a derivative of benzene, where an iodine atom is substituted at the para position relative to a propyl group. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-propylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-propylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically proceeds under mild conditions, ensuring the selective substitution of the iodine atom at the para position.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve a multi-step process. Initially, 4-propylbenzene undergoes a Friedel-Crafts acylation to introduce an acyl group, followed by a Clemmensen reduction to convert the acyl group to an alkane. Finally, the iodination step is carried out to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-propylbenzene primarily undergoes electrophilic aromatic substitution reactions. These reactions include nitration, sulfonation, and halogenation. The compound can also participate in coupling reactions, such as the Suzuki-Miyaura cross-coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used reagents.
Sulfonation: Sulfur trioxide or fuming sulfuric acid is employed.
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride.
Major Products: The major products formed from these reactions include nitro, sulfonyl, and halogenated derivatives of this compound .
Scientific Research Applications
1-Iodo-4-propylbenzene is utilized in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is used in the study of biological pathways and mechanisms involving iodine-containing compounds.
Medicine: Research into potential pharmaceutical applications, particularly in the development of radiolabeled compounds for diagnostic imaging.
Industry: Employed in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-iodo-4-propylbenzene in electrophilic aromatic substitution involves the formation of a sigma complex (benzenonium ion) as an intermediate. The iodine atom acts as an electron-withdrawing group, stabilizing the intermediate and facilitating the substitution reaction. The aromatic ring is regenerated by the loss of a proton, resulting in the substituted product .
Comparison with Similar Compounds
1-Iodo-4-methylbenzene: Similar structure but with a methyl group instead of a propyl group.
1-Iodo-4-ethylbenzene: Contains an ethyl group in place of the propyl group.
1-Bromo-4-propylbenzene: Bromine atom substituted instead of iodine.
Uniqueness: 1-Iodo-4-propylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its brominated or chlorinated analogs. The larger atomic radius and higher electronegativity of iodine influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1-iodo-4-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWCHMFGMKNWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346481 | |
| Record name | 1-Iodo-4-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126261-84-5 | |
| Record name | 1-Iodo-4-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






